![molecular formula C14H19N3O3S B2841876 N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide CAS No. 1198063-27-2](/img/structure/B2841876.png)
N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific field due to its potential applications in various research studies. MPP is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in several cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthesis of Carboxamides and Sulfonamides
- Synthesis of New Carboxamides and Sulfonamides : This research discusses the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments, based on 2-arylaminopyrimidine derivatives, N-methylpiperazine, and other components, highlighting the reactivity and potential applications of these compounds in various fields (Ignatovich et al., 2019).
Anticancer Activities
- Cytotoxic Activities Against Cancer Cell Lines : A study presents the synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives, which were screened for in vitro cytotoxic activities against various cancer cell lines, showing significant growth inhibition in some cases (Gurdal et al., 2013).
Receptor Antagonists
- Potent 5-HT(1B/1D) Antagonists : Research on N-piperazinylphenyl biphenylcarboxamides demonstrates their effectiveness as potent and selective 5-HT(1B/1D) antagonists, with implications in neurological and psychological research (Liao et al., 2000).
Synthesis of Aromatic Polyamides
- Preparation of Aromatic Polyamides : This research involves the synthesis of aromatic polyamides using methyl-substituted or unsubstituted aromatic dicarboxylic acids and diamines, with implications in materials science (Hsiao & Huang, 1997).
Androgen Receptor Antagonists
- Novel Series of N-Arylpiperazine-1-carboxamide Derivatives : Synthesis and evaluation of these derivatives show potential as androgen receptor (AR) antagonists, with applications in treatments of conditions like prostate cancer (Kinoyama et al., 2005).
Chemosensors
- Fluorescence Chemosensors for Metal Ions : A study on the development of a highly selective fluorescence chemosensor demonstrates the potential application of these compounds in detecting specific metal ions (Meng et al., 2018).
Synthesis of Ether-Sulfone-Dicarboxylic Acids
- Preparation and Characterization of Polyamides : Research focused on the preparation of ether-sulfone-dicarboxylic acids and their use in the synthesis of polyamides, relevant to the field of polymer science (Hsiao & Huang, 1997).
Carbonic Anhydrase Inhibitors
- Water-Soluble Sulfonamides as Carbonic Anhydrase Inhibitors : This paper explores the synthesis of sulfonamides with polyamino-polycarboxylic acid moieties, which show strong affinity toward carbonic anhydrase isozymes, with potential applications in medical research (Scozzafava et al., 2002).
Synthesis of Aryl-Substituted Tetraoxopiperazines
- Synthesis and Applications of Tetraoxopiperazines : Research on the synthesis of aryl-substituted tetraoxopiperazines provides insights into their solubility and reactivity, useful in organic chemistry (Tetenbaum, 1973).
Anticancer and Anti-5-Lipoxygenase Agents
- Pyrazolopyrimidines Derivatives as Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidines derivatives show significant cytotoxic activity against various cancer cell lines and 5-lipoxygenase inhibition, suggesting their potential in cancer treatment (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-15-14(18)16-8-10-17(11-9-16)21(19,20)12-7-13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3,(H,15,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQKGHQSZYCTL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-phenylethenesulfonyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)

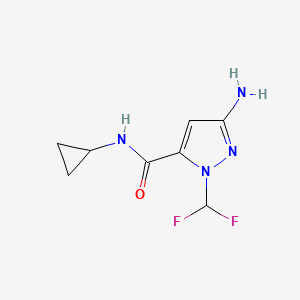
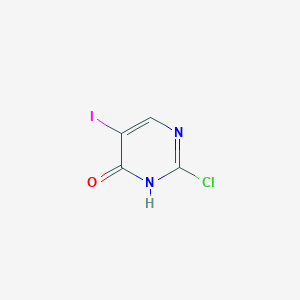
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pivalamide](/img/structure/B2841800.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2841805.png)
![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)
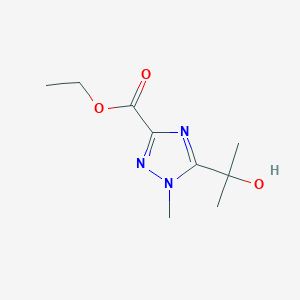
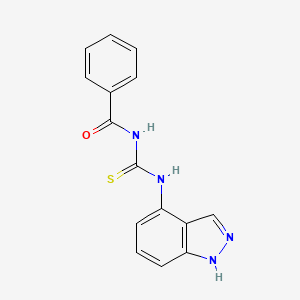
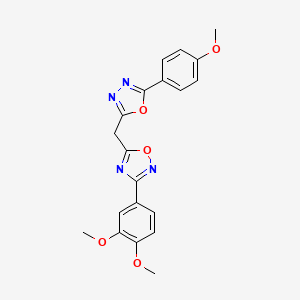
![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)
![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)